N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Antimalarial drug discovery Falcipain-2 inhibition Structure–activity relationship

CAS 1251620-29-7 is the unsubstituted N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide scaffold, ideal for establishing the potency floor in falcipain-2 inhibitor SAR. Unlike elaborated leads (e.g., 3-ethyl-N-(3-fluorobenzyl) analog, IC50=2.24 μM), this core lacks 3-alkyl & N-benzyl substituents, serving as the critical minimalist control. With MW 304.33 & TPSA 94Ų, it is suitable for fragment soaking (0.5–2 mM) against MET kinase or falcipain-2. Use as a versatile intermediate for focused library synthesis via N-alkylation or C–H functionalization.

Molecular Formula C13H12N4O3S
Molecular Weight 304.32
CAS No. 1251620-29-7
Cat. No. B2618693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
CAS1251620-29-7
Molecular FormulaC13H12N4O3S
Molecular Weight304.32
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NS(=O)(=O)C2=CN3C=NN=C3C=C2
InChIInChI=1S/C13H12N4O3S/c1-20-11-4-2-10(3-5-11)16-21(18,19)12-6-7-13-15-14-9-17(13)8-12/h2-9,16H,1H3
InChIKeyIJXIZFGOZFYIAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (CAS 1251620-29-7): Chemical Identity and Core Scaffold


N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (CAS 1251620-29-7) is a heterocyclic sulfonamide featuring a [1,2,4]triazolo[4,3-a]pyridine core with a 4-methoxyphenyl substituent on the sulfonamide nitrogen. Its molecular formula is C13H12N4O3S with a molecular weight of 304.33 g/mol [1]. The compound belongs to a broader class of triazolopyridine sulfonamides that have been investigated as potential antimalarial agents targeting falcipain-2 and as MET kinase inhibitors [2][3]. Unlike more elaborated analogs that carry additional N-alkyl, 3-alkyl, or benzyl substituents, this compound retains an unsubstituted NH at the sulfonamide and lacks substitution at the triazole 3-position, positioning it as a minimalist core scaffold for structure–activity relationship (SAR) exploration.

Why N-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide Cannot Be Casually Replaced by In-Class Analogs


Within the triazolo[4,3-a]pyridine-6-sulfonamide family, even minor structural modifications—such as adding a benzyl group at the sulfonamide nitrogen, introducing a 3-ethyl substituent on the triazole ring, or changing the aryl sulfonamide substituent from 4-methoxyphenyl to 3-fluorophenyl—can drastically alter target engagement, physicochemical properties, and biological activity [1]. The antimalarial lead 3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (IC50 = 2.24 μM against P. falciparum) owes its activity to a specific substitution pattern identified through virtual screening of 1,561 compounds and falcipain-2 docking; removal of the 3-ethyl or N-(3-fluorobenzyl) groups yields analogs with uncharacterized but presumably divergent activity profiles [2]. Generic substitution of CAS 1251620-29-7 with a differently substituted triazolopyridine sulfonamide—without confirmatory head-to-head data—risks invalidating SAR hypotheses, confounding screening results, or selecting a compound with incompatible solubility and metabolic stability for a given assay system.

Quantitative Differentiation Evidence for N-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (CAS 1251620-29-7)


Core Scaffold vs. Antimalarial Lead: Absence of 3-Ethyl and N-Benzyl Substitutions Distinguishes CAS 1251620-29-7 from the Most Potent In-Class Analog

The target compound is the unsubstituted core scaffold, lacking both the 3-ethyl group on the triazole ring and the N-(3-fluorobenzyl) substituent present in the most potent antimalarial analog reported in this series. The elaborated analog 3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide demonstrated an in vitro IC50 of 2.24 μM against Plasmodium falciparum [1]. No antimalarial activity data are publicly available for CAS 1251620-29-7 itself; the compound serves as the minimalist comparator for SAR deconvolution of the 3-ethyl and N-benzyl contributions. Users procuring this compound for antimalarial screening should not expect the 2.24 μM potency of the lead analog; instead, its value lies in defining the potency floor of the unelaborated scaffold.

Antimalarial drug discovery Falcipain-2 inhibition Structure–activity relationship

Physicochemical Property Differentiation: Computed LogP and Topological Polar Surface Area vs. Common In-Class Analogs

PubChem-computed properties provide a quantitative basis for differentiating CAS 1251620-29-7 from bulkier in-class analogs. The target compound has a computed XLogP3-AA of 1.7 and a topological polar surface area (TPSA) of 94 Ų [1]. In comparison, N-benzyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (CAS 1251704-99-0) adds a benzyl group (molecular formula C20H18N4O3S, approximate calculated XLogP increase of ~1.5–2.0 log units expected) [2]. The lower lipophilicity and smaller TPSA of CAS 1251620-29-7 predict superior aqueous solubility and a different permeability profile, which may be advantageous in biochemical assays sensitive to compound aggregation or non-specific binding associated with higher-logP analogs.

Physicochemical profiling Drug-likeness Solubility prediction

Patent Context: Triazolo[4,3-a]pyridine-6-sulfonamide Core as a Privileged MET Kinase Inhibitor Scaffold

Sanofi-Aventis patent FR-2941229-A1 discloses [1,2,4]triazolo[4,3-a]pyridine derivatives, including compounds carrying a sulfonamide at the 6-position, as MET kinase inhibitors for oncology applications [1]. The generic Markush structure encompasses CAS 1251620-29-7 as a minimalist embodiment with Ra = optionally substituted aryl (4-methoxyphenyl) and Rb = H. While no specific IC50 data for CAS 1251620-29-7 against MET are reported in the patent abstract, the inclusion of this scaffold in the patent claims establishes its relevance as a MET inhibitor pharmacophore. Compounds with additional substitution (e.g., Rb = substituted alkyl or carboxamide) are described as having enhanced potency; CAS 1251620-29-7 therefore represents the unoptimized starting point for MET inhibitor SAR.

Kinase inhibition MET inhibitors Oncology

Molecular Weight and Heavy Atom Count Differentiation vs. Common Screening Library Analogs

With a molecular weight of 304.33 g/mol and 21 heavy atoms, CAS 1251620-29-7 sits at the boundary between fragment-like (MW < 300) and lead-like (MW 300–450) chemical space, making it distinct from bulkier in-class analogs. For comparison, N-benzyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (CAS not specified; MW = 382.41 g/mol) and 3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (MW = 452.50 g/mol) are progressively larger [1]. The target compound offers the lowest molecular complexity within its analog series, which is advantageous for fragment-based screening, crystallographic soaking experiments, and as a synthetic intermediate for parallel library synthesis.

Fragment-based drug discovery Lead-like properties Chemical library procurement

High-Confidence Application Scenarios for N-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (CAS 1251620-29-7)


Negative Control or Baseline Scaffold in Antimalarial SAR Studies Targeting Falcipain-2

Procure CAS 1251620-29-7 as the unsubstituted core scaffold to establish the potency floor in falcipain-2 inhibitor SAR. The antimalarial lead 3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl) analog (IC50 = 2.24 μM) demonstrates the activity achievable with full elaboration; CAS 1251620-29-7 serves as the appropriate minimalist control to quantify the individual contributions of the 3-ethyl and N-(3-fluorobenzyl) substituents [1]. Use in parallel with the lead analog in P. falciparum growth inhibition assays to deconvolute SAR.

Fragment-Based Screening and Crystallographic Soaking Experiments

With a molecular weight of 304.33 g/mol and only 21 heavy atoms, CAS 1251620-29-7 is suitable for fragment-based drug discovery campaigns. Its computed XLogP of 1.7 and TPSA of 94 Ų predict acceptable solubility for biochemical screening at fragment concentrations (typically 0.5–2 mM) [1]. The compound can be soaked into crystals of falcipain-2 or MET kinase to identify the binding mode of the triazolopyridine-sulfonamide core, providing a structural basis for fragment growing and merging strategies [2].

Synthetic Intermediate for Parallel Library Synthesis of Triazolopyridine Sulfonamides

Use CAS 1251620-29-7 as a versatile intermediate for diversification at the sulfonamide NH (via N-alkylation or N-arylation) and at the triazole 3-position (via C–H functionalization or halogenation/cross-coupling). The unsubstituted nature of both positions maximizes synthetic tractability for generating focused libraries. This compound is listed as a building block by multiple reputable vendors, confirming its commercial availability for library synthesis [1][2].

Physicochemical Reference for In-Class Analog Profiling

As the lowest molecular weight and lowest lipophilicity member of the N-aryl triazolo[4,3-a]pyridine-6-sulfonamide series, CAS 1251620-29-7 can serve as a physicochemical reference compound. Its computed XLogP of 1.7 and TPSA of 94 Ų define the baseline for solubility, permeability, and plasma protein binding within the series [1]. Researchers can benchmark the impact of adding benzyl, 3-ethyl, or halogen substituents on these parameters, guiding the selection of analogs for in vivo pharmacokinetic studies.

Quote Request

Request a Quote for N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.